5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one
Description
This compound features a complex pentazatetracyclic core fused with a fluoropyridinyl-substituted benzyl group and a chloro substituent. Its structural complexity arises from the integration of multiple nitrogen atoms within the tetracyclic framework, which likely enhances its electronic properties and binding affinity in pharmacological contexts. The presence of a 6-fluoropyridin-2-yl group introduces steric and electronic effects that differentiate it from simpler heterocyclic analogs. The compound’s synthesis and structural validation likely employ crystallographic tools such as SHELX for refinement, a standard in small-molecule crystallography .
Properties
Molecular Formula |
C23H20ClFN6O |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
5-chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C23H20ClFN6O/c1-29-22(32)19-20(24)30(28-21(19)31-17-6-2-5-16(17)27-23(29)31)12-13-8-10-14(11-9-13)15-4-3-7-18(25)26-15/h3-4,7-11,16-17H,2,5-6,12H2,1H3 |
InChI Key |
YSCXUVDHFWPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the fluoropyridine moiety, followed by its incorporation into the larger tetracyclic structure. Reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoropyridine moiety enhances its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s pentazatetracyclo[7.6.0.0²,⁶.0¹¹,¹⁵]pentadecatrienone core distinguishes it from simpler tricyclic or chromeno-pyrimidine systems. For example:
- Compound 7a (): A chromeno[2,3-d]pyrimidine derivative with a tetrahydro-5H-chromeno backbone and chloro-substituted aryl groups .
- Compound 19 (): A thiazolo[4,5-d]pyrimidine fused with a coumarin moiety, incorporating sulfur and oxygen heteroatoms .
Substituent Effects
- Fluoropyridinyl vs. Chlorophenyl Groups : The target compound’s 6-fluoropyridin-2-yl group offers a balance of electronegativity and lipophilicity, contrasting with the chlorophenyl groups in compounds like 7a–c (). Fluorine’s smaller atomic radius reduces steric hindrance while increasing bioavailability compared to bulkier chloro substituents .
- Methyl Group Positioning : The 8-methyl group in the target compound may influence conformational rigidity, a feature absent in 7a–c and 19–20 ().
Physicochemical and Functional Properties
The target compound’s nitrogen-rich framework may favor interactions with biological targets (e.g., kinase inhibitors), whereas sulfur-containing analogs like 19 could exhibit distinct redox properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
